3-(2,4-Dichlorocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane 3-(2,4-Dichlorocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1640-64-8
VCID: VC0239501
InChI: InChI=1S/C18H22Cl2N2O/c1-2-18(23)22-16-5-6-17(22)12-21(11-16)7-3-4-13-8-14(19)10-15(20)9-13/h3-4,8-10,16-17H,2,5-7,11-12H2,1H3/b4-3+
SMILES: CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC(=C3)Cl)Cl
Molecular Formula: C18H22Cl2N2O
Molecular Weight: 353.3 g/mol

3-(2,4-Dichlorocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane

CAS No.: 1640-64-8

Main Products

VCID: VC0239501

Molecular Formula: C18H22Cl2N2O

Molecular Weight: 353.3 g/mol

3-(2,4-Dichlorocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane - 1640-64-8

CAS No. 1640-64-8
Product Name 3-(2,4-Dichlorocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane
Molecular Formula C18H22Cl2N2O
Molecular Weight 353.3 g/mol
IUPAC Name 1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
Standard InChI InChI=1S/C18H22Cl2N2O/c1-2-18(23)22-16-5-6-17(22)12-21(11-16)7-3-4-13-8-14(19)10-15(20)9-13/h3-4,8-10,16-17H,2,5-7,11-12H2,1H3/b4-3+
Standard InChIKey OXINMAODBVKQNS-ONEGZZNKSA-N
Isomeric SMILES CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC(=CC(=C3)Cl)Cl
SMILES CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC(=C3)Cl)Cl
Canonical SMILES CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC(=CC(=C3)Cl)Cl
Synonyms 3-(2,4-Dichlorocinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane
PubChem Compound 6433285
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator